4-Hydroxy-4'-nitrostilbene

Catalog No.
S1514427
CAS No.
19221-08-0
M.F
C14H11NO3
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-4'-nitrostilbene

CAS Number

19221-08-0

Product Name

4-Hydroxy-4'-nitrostilbene

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+

InChI Key

OETQWIHJPIESQB-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-]

Limited existing research

Currently, there is very limited scientific research available on the specific applications of 4-Hydroxy-4'-nitrostilbene. While the compound can be readily purchased from chemical suppliers, its properties and potential uses haven't been extensively explored in the scientific literature.

Focus on synthesis and characterization

The existing research primarily focuses on the synthesis and characterization of 4-Hydroxy-4'-nitrostilbene. Studies describe methods for its preparation, as well as its physical and chemical properties, such as melting point, molecular formula, and spectral data [, , ].

Potential future directions

Due to the limited research available, it's difficult to predict specific future research directions for 4-Hydroxy-4'-nitrostilbene. However, considering its structural similarities to other stilbene derivatives known for their biological activities, potential future research could explore its:

  • Biological properties: This could involve investigating its potential anti-cancer, anti-bacterial, or other biological activities, similar to other stilbene derivatives [].
  • Material science applications: Its potential use in the development of new materials, such as organic light-emitting diodes (OLEDs) or solar cells, could also be explored due to the presence of the nitro and hydroxyl groups in its structure [].

4-Hydroxy-4'-nitrostilbene, with the molecular formula C₁₄H₁₁N₃O₃ and a molecular weight of approximately 241.25 g/mol, is known for its distinctive yellow to orange crystalline appearance. The compound features a hydroxy group and a nitro group attached to a stilbene backbone, making it a member of the nitrostilbene family. Its structure can be represented as:

4 Hydroxy 4 nitrostilbene=C6H4(OH)C2C6H4(NO2)\text{4 Hydroxy 4 nitrostilbene}=\text{C}_6\text{H}_4(\text{OH})\text{C}_2\text{C}_6\text{H}_4(\text{NO}_2)

The compound is stable under normal conditions but should be handled with care due to its potential irritant effects on skin and eyes .

Typical of stilbenes. Notably, it can undergo cis-trans isomerization upon exposure to UV light, which alters its physical and chemical properties. This process is significant in photochemical applications . Additionally, the compound can engage in electrophilic aromatic substitution reactions due to the presence of the nitro group, which can act as a directing group for further functionalization.

Several methods exist for synthesizing 4-Hydroxy-4'-nitrostilbene:

  • Nitration of Stilbene: This involves nitrating stilbene using concentrated nitric acid, followed by hydrolysis to introduce the hydroxyl group.
  • Base-Catalyzed Condensation: The reaction between 4-nitrophenol and benzaldehyde under basic conditions can yield 4-Hydroxy-4'-nitrostilbene.
  • Reduction Reactions: Starting from nitro compounds or their derivatives through reduction processes can also produce this compound .

The applications of 4-Hydroxy-4'-nitrostilbene are diverse:

  • Fluorescent Probes: Used in biological imaging due to its fluorescent properties.
  • Photodynamic Therapy: Potential use in cancer treatment through its ability to generate reactive oxygen species upon light activation.
  • Material Science: Investigated for its adsorption properties on surfaces like amorphous silica glass, which could have implications in sensor technology .
  • Chemical Sensors: Its reactivity makes it suitable for developing sensors that detect specific ions or molecules.

Studies have shown that 4-Hydroxy-4'-nitrostilbene interacts with various substrates through hydrogen bonding and π-π interactions. These interactions are crucial for its application in sensor technologies and material sciences. For instance, the adsorption characteristics on silica surfaces reveal insights into how this compound behaves in different environments .

Several compounds share structural similarities with 4-Hydroxy-4'-nitrostilbene. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-NitrostilbeneNitro group onlyKnown for photoisomerization; less functionalized
4-AminostilbeneAmino group instead of hydroxyExhibits different reactivity patterns
2-Hydroxy-1-nitrobenzeneHydroxyl on a benzene ringDifferent steric hindrance; used in dyes
3-Hydroxy-2-nitrotolueneHydroxyl and nitro on methylated benzeneDifferent solubility characteristics

The unique combination of both hydroxyl and nitro groups in 4-Hydroxy-4'-nitrostilbene allows it to exhibit distinct chemical reactivity and biological activity compared to these similar compounds.

Condensation Reactions and Precursor Utilization

The primary synthetic route for HNS involves condensation reactions between substituted benzaldehydes and nitro-substituted toluenes. A landmark method described in US Patent 2,878,291 utilizes piperidine as both solvent and catalyst. For example:

  • p-Nitrophenylacetic acid (54.3 g) reacts with piperidine (25.6 g) under controlled heating (100°C for 3 hours).
  • The intermediate is dissolved in 30% NaOH, filtered, and neutralized with $$ \text{CO}_2 $$, yielding HNS with 86% efficiency and a melting point of 184–186°C.

Alternative approaches employ Knoevenagel condensation, as demonstrated by microwave-assisted solvent-free reactions:

  • 4-Nitrotoluene and 4-hydroxybenzaldehyde condense in the presence of $$ \text{Cs}2\text{CO}3 $$ and polyethylene glycol (PEG-400) under microwave irradiation (500–600 W, 80–100°C).
  • This method achieves 81.7% yield with an E/Z ratio of 96:4, highlighting superior stereoselectivity compared to traditional heating.

Comparative Data for Condensation Routes

MethodCatalystSolventYield (%)Melting Point (°C)
Piperidine-mediatedPiperidineNaOH/$$ \text{CO}_2 $$86184–186
Microwave-assisted$$ \text{Cs}2\text{CO}3 $$Solvent-free81.7207–209

Catalytic Reduction of Nitro Groups

The nitro group in HNS undergoes reduction to form 4-amino-4'-hydroxystilbene, a precursor for pharmaceuticals and dyes:

  • Sodium sulfide nonahydrate ($$ \text{Na}2\text{S}·9\text{H}2\text{O} $$) in ethanol/water (reflux, 6 hours) reduces HNS with 76.1% yield.
  • The product exhibits a yellow crystalline structure, confirmed by $$ ^1\text{H NMR} $$ ($$ \delta = 8.83 \, \text{ppm for -OH} $$).

Comparative Analysis of Synthetic Routes

Traditional vs. Green Chemistry Approaches

  • Piperidine-Mediated Condensation
    • Advantages: High yield (86%), scalability for industrial production.
    • Limitations: Requires toxic solvents (piperidine), prolonged reaction times (3+ hours).
  • Microwave-Assisted Knoevenagel

    • Advantages: Solvent-free, rapid (10 minutes), excellent E/Z selectivity.
    • Limitations: Specialized equipment needed, slightly lower yield (81.7%).
  • Catalytic Reduction

    • Efficiency: Sodium sulfide achieves 76.1% yield but generates acidic byproducts.
    • Alternative Catalysts: Pd nanocatalysts in aqueous media show promise for greener reductions but remain underexplored for HNS.

Isomerism and Conformational Dynamics

4-Hydroxy-4'-nitrostilbene exists as trans (E) and cis (Z) isomers, with the equilibrium favoring the trans configuration due to reduced steric hindrance between the aromatic rings. The isomerization dynamics are influenced by electronic excitations and nonadiabatic transitions between singlet (S) and triplet (T) states. Upon photoexcitation to the S₁ state, the trans isomer undergoes ultrafast conversion to a quinoid structure, redistributing electron density across the conjugated π-system [2] [5]. This quinoid intermediate facilitates relaxation via competing singlet and triplet pathways.

The trans-to-cis isomerization primarily proceeds through a triplet-mediated pathway:

  • S₁ → T₂ Intersystem Crossing: Following excitation, the molecule undergoes intersystem crossing (ISC) to the T₂ state, driven by spin-orbit coupling [5].
  • T₂ → T₁ Conical Intersection: A conical intersection (CI) between T₂ and T₁ potential energy surfaces enables internal conversion to the lower-energy T₁ state [2].
  • T₁ → S₀ Relaxation: Subsequent ISC to the ground state (S₀) results in either trans or cis configurations, depending on torsional angles around the central C=C bond [5].

For the cis isomer, relaxation pathways bifurcate based on initial twisting directions. Twisting of the dimethylamino (DAP) or nitrophenyl (DN) moieties directs the molecule toward either α-C=C bond rotation or dihydrophenanthrene (DHP) formation [2]. The latter pathway is less favored due to insufficient spin-orbit coupling between S₁ and T₁ states [5].

Isomerization PathwayKey StepsEnergy Barriers (kcal/mol)Dominant Pathway
transcis (S₁-mediated)S₁ → CI-S₁/S₀-twist → S₀~15–20 [2]Minor
transcis (T-mediated)S₁ → T₂ → T₁ → S₀~5–10 [5]Major
cistrans (DHP formation)S₁ → CI-S₁/S₀-DHP → S₀~10–12 [2]Moderate

Adsorption Interactions with Amorphous Surfaces

The adsorption behavior of 4-hydroxy-4'-nitrostilbene on amorphous surfaces is influenced by its polar functional groups. The hydroxy (-OH) and nitro (-NO₂) substituents facilitate hydrogen bonding and dipole-dipole interactions with hydrophilic surfaces, while the aromatic rings engage in π-π stacking with nonpolar substrates [1] [3]. Computational studies suggest that the trans isomer exhibits stronger adsorption due to its planar geometry, which maximizes surface contact [3].

In synthetic applications, amorphous silica surfaces have been used to stabilize intermediates during McMurry cross-coupling reactions. The molecule’s adsorption affinity correlates with its dipole moment (≈5.2 D), which enhances interactions with polar surfaces [4]. However, rapid E/Z isomerization on surfaces complicates isolation of pure isomers, as noted in attempts to synthesize 4'-hydroxynorendoxifen analogues [4].

Theoretical Modeling of Molecular Geometry

Density functional theory (DFT) and multi-state n-electron valence state perturbation theory (MS-NEVPT2) have been employed to optimize the molecular geometry and map potential energy surfaces (PESs). Key findings include:

  • Quinoid Formation: The S₁ state adopts a quinoid configuration, shortening the C-O bond (1.24 Å → 1.18 Å) and elongating the C-N bond (1.48 Å → 1.52 Å) [2].
  • Conical Intersections: Five S₁/S₀ and three T₂/T₁ conical intersections govern nonadiabatic transitions. The CI-S₁/S₀-twist-c geometry, with a C=C torsional angle of 90°, is critical for cis-to-trans isomerization [5].
  • Intersystem Crossing Networks: Spin-orbit coupling values (≈50 cm⁻¹) between S₁ and T₂ states facilitate efficient ISC, while S₁/T₁ coupling remains weak (<10 cm⁻¹) [5].

The optimized ground-state geometry (S₀) features a dihedral angle of 180° between aromatic rings, whereas the S₁ state exhibits a slight twist (≈10°) due to partial π-bond breaking [2]. These insights align with X-ray crystallographic data showing a planar trans configuration in the solid state [3].

XLogP3

3.7

Wikipedia

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol

Dates

Last modified: 08-15-2023

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